molecular formula C22H30N4O B6932039 N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B6932039
M. Wt: 366.5 g/mol
InChI Key: RHBOCLNHMLUARH-UHFFFAOYSA-N
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Description

N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a cyclopenta[c]pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-2-25-15-12-17(13-16-25)11-14-23-22(27)21-19-9-6-10-20(19)26(24-21)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBOCLNHMLUARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CCNC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Construction of the Cyclopenta[c]pyrazole Moiety: This step involves the cyclization of a suitable precursor, often through a condensation reaction with hydrazine derivatives.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.

    Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-methylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
  • N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-4H-pyrazole-3-carboxamide

Uniqueness

N-[2-(1-ethylpiperidin-4-yl)ethyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its specific structural features, such as the combination of the piperidine ring, phenyl group, and cyclopenta[c]pyrazole moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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